molecular formula C15H10BrN3O3S B6079488 1-(4-BROMOPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-ETHANONE CAS No. 5347-50-2

1-(4-BROMOPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-ETHANONE

Cat. No.: B6079488
CAS No.: 5347-50-2
M. Wt: 392.2 g/mol
InChI Key: DZDZGEKTPDUBNX-UHFFFAOYSA-N
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Description

1-(4-BROMOPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-ETHANONE is a complex organic compound that features a bromophenyl group, a nitrobenzimidazole moiety, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-ETHANONE typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Nitration: The benzimidazole core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Thioether Formation: The nitrobenzimidazole is reacted with a thiol compound to form the thioether linkage.

    Bromophenyl Ketone Formation: The final step involves the reaction of the thioether with 4-bromobenzoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-ETHANONE can undergo various types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxide or sulfone derivatives.

Scientific Research Applications

1-(4-BROMOPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-ETHANONE depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.

    Materials Science: The electronic properties of the compound can influence its behavior in materials applications, such as conductivity or light absorption.

Comparison with Similar Compounds

Similar Compounds

    1-(4-BROMOPHENYL)-2-[(5-AMINO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-ETHANONE: Similar structure but with an amino group instead of a nitro group.

    1-(4-CHLOROPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-ETHANONE: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

1-(4-BROMOPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-ETHANONE is unique due to the combination of a bromophenyl group, a nitrobenzimidazole moiety, and a thioether linkage. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

1-(4-bromophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O3S/c16-10-3-1-9(2-4-10)14(20)8-23-15-17-12-6-5-11(19(21)22)7-13(12)18-15/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDZGEKTPDUBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362465
Record name 1-(4-Bromophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5347-50-2
Record name 1-(4-Bromophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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